molecular formula C11H21NO4 B8604613 Dipropan-2-yl L-glutamate CAS No. 25975-47-7

Dipropan-2-yl L-glutamate

Cat. No.: B8604613
CAS No.: 25975-47-7
M. Wt: 231.29 g/mol
InChI Key: MULMBFBZGGMART-VIFPVBQESA-N
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Description

Dipropan-2-yl L-glutamate (CAS: N/A), also known as diisopropyl L-glutamate, is an ester derivative of L-glutamic acid. Structurally, it consists of the L-glutamate backbone with both α-carboxyl and γ-carboxyl groups esterified with propan-2-yl (isopropyl) groups (Figure 1).

Properties

CAS No.

25975-47-7

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

dipropan-2-yl (2S)-2-aminopentanedioate

InChI

InChI=1S/C11H21NO4/c1-7(2)15-10(13)6-5-9(12)11(14)16-8(3)4/h7-9H,5-6,12H2,1-4H3/t9-/m0/s1

InChI Key

MULMBFBZGGMART-VIFPVBQESA-N

Isomeric SMILES

CC(C)OC(=O)CC[C@@H](C(=O)OC(C)C)N

Canonical SMILES

CC(C)OC(=O)CCC(C(=O)OC(C)C)N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Dipropan-2-yl L-glutamate undergoes hydrolysis to regenerate L-glutamic acid. This process can occur under acidic or enzymatic conditions:

  • Acidic Hydrolysis : Strong acids (e.g., HCl) break the ester bonds, yielding L-glutamic acid and isopropyl alcohol. This is evident in purification steps described in the patent, where hydrochloric acid removes unwanted byproducts .

  • Enzymatic Hydrolysis : While not explicitly studied for this compound, biocatalytic methods for related esters (e.g., benzyl glutamate) suggest that lipases or esterases could selectively cleave specific ester groups . For example, enzymes like PLE-4 have shown selectivity in hydrolyzing α- or γ-ester groups in dibenzyl glutamate .

Stereochemical Considerations

The L-configuration at the chiral center (Cα) is critical for biological activity. The SMILES notation CC(C)OC(=O)CC[C@@H](C(=O)OC(C)C)N confirms the S-configuration (L-form) . During synthesis, conditions must preserve this stereochemistry, as seen in methods that avoid racemization (e.g., controlled pH and temperature) .

Research Findings

  • Structure : The compound’s molecular formula (C₁₁H₂₁NO₄) and SMILES notation confirm its esterified structure .

  • Reactivity : Acidic hydrolysis is well-documented for related esters, making it a plausible pathway for this compound .

  • Enzymatic Potential : While not directly studied, biocatalytic methods for other glutamate derivatives suggest enzymatic hydrolysis could offer selective cleavage .

References L-glutamate oxidase Wikipedia entry. CN111807994A patent for L-glutamic acid derivative synthesis. PubChem CID 14145896 for this compound. Frontiers article on biocatalytic synthesis of α-benzyl L-glutamate.

Comparison with Similar Compounds

The following sections compare Dipropan-2-yl L-glutamate with structurally or functionally related compounds, including esters, stereoisomers, receptor ligands, and enzyme substrates.

Structural Analogs: Ester Derivatives of L-Glutamate
Compound Ester Groups Molecular Weight (g/mol) Solubility Biological Activity References
This compound Isopropyl ~245.3 (estimated) Low aqueous, high organic Limited data; expected reduced cellular uptake due to steric hindrance.
Methyl L-glutamate Methyl 161.16 Moderate aqueous Inhibits L-glutamate uptake (69% inhibition at 1,000-fold excess) .
Glutamate-γ-benzylester Benzyl 253.27 Low aqueous Inhibits L-glutamate uptake (62% inhibition) .
Di-tert-butyl L-glutamate tert-Butyl 286.36 Very low aqueous Used in peptide synthesis; bulky esters hinder enzymatic recognition .

Key Findings :

  • Esterification reduces polarity, altering solubility and membrane permeability. Methyl and benzyl esters exhibit competitive inhibition of L-glutamate transport, suggesting steric and electronic effects on binding .
  • Bulkier esters (e.g., tert-butyl) may further impede interactions with transporters or enzymes, as seen in Di-tert-butyl L-glutamate’s use in synthetic chemistry to block undesired reactions .
Stereoisomers: D-Glutamate vs. L-Glutamate
Compound Configuration Biological Role Inhibition of L-Glutamate Uptake References
L-Glutamate L-form Primary excitatory neurotransmitter; substrate for metabolic enzymes (e.g., GDH).
D-Glutamate D-form Rare in eukaryotes; bacterial cell wall component. 85% inhibition at 1,000-fold excess .

Key Findings :

  • D-Glutamate acts as a competitive inhibitor of L-glutamate transport, highlighting the stereospecificity of transporters like GBP (glutamate-binding protein) .
  • Enzymes such as L-glutamate oxidase (LGOX) exhibit strict substrate specificity for the L-form due to active-site geometry .
Receptor-Binding Compounds: mGluR2 Antagonists
Compound Structure IC50 (mGluR2) Notes References
This compound Esterified L-glutamate Not tested Unlikely to bind mGluR2 due to esterification; free carboxylates required.
2,3-Dihydro-1H-1,5-benzodiazepin-2-ones Heterocyclic core 89–133 nM High affinity for mGluR2; non-competitive antagonists .
Ro 64-5229 Standard antagonist 533 nM Used as a reference compound .

Key Findings :

  • Receptor binding requires free carboxylate groups, which are esterified in this compound, rendering it inactive at glutamate receptors.
  • Benzodiazepinones, despite structural dissimilarity, achieve high receptor affinity through optimized steric and electronic interactions .
Enzyme Substrates and Inhibitors
Compound Interaction with Enzymes Substrate Specificity References
L-Glutamate Substrate for GDH, GS/GOGAT, LGOX High
Methyl L-glutamate Inhibits GDH and transporters Low
α-Ketoglutarate Weak inhibitor of L-glutamate uptake (34% inhibition) Non-substrate
This compound Likely unrecognized by enzymes due to esterification None

Key Findings :

  • Enzymes like L-glutamate dehydrogenase (GDH) and glutamate synthase (GS/GOGAT) require free carboxylates for activity. Esterified derivatives are poor substrates or inhibitors .
  • LGOX’s narrow active site precludes bulkier esters from binding, as shown by its preference for unmodified L-glutamate .

Q & A

Basic: What are the standard analytical methods for quantifying Dipropan-2-yl L-glutamate in biological matrices, and how do they address sensitivity and specificity?

Answer:
The primary methods include enzymatic recycling assays using immobilized enzymes like L-glutamate dehydrogenase (GDH) and D-phenylglycine aminotransferase. These systems rely on fluorescence detection of NADH (ex = 340 nm, em = 460 nm) generated during L-glutamate oxidation. For example, microfluidic chips with porous flow channels (235 µm depth, 25 µm width) and Poros™ beads (20 µm particle size) enable detection in the 3.1–50.0 mM range with 91–108% recovery in the presence of competing amino acids . Electrochemical methods, such as carbon dioxide detection via L-glutamate decarboxylase, are also employed, leveraging substrate specificity and electrode surface properties for sensitivity .

Advanced: How can discrepancies in L-glutamate uptake kinetics between spheroplasts and reconstituted systems inform the design of transport mechanism studies?

Answer:
Spheroplasts exhibit low L-glutamate uptake (Kt = 1.2 mM) due to residual whole-cell contamination, which is inhibited by L-aspartate. Reconstitution with purified glutamate-binding proteins (GBP) increases uptake 10-fold, with reduced aspartate inhibition. This suggests GBP-dependent transport dominates in intact systems. Researchers should design experiments comparing competitive inhibition profiles (e.g., L-aspartate vs. glutamine) and use Scatchard plot analysis to quantify binding affinity (Kd(app) = 1.3 mM) and site occupancy (0.7 mol/mol protein). Such data clarify whether transport discrepancies arise from protein-lipid interactions or competing substrates .

Basic: What enzymatic pathways are critical for L-glutamate recycling in metabolic studies, and how are they stabilized for long-term assays?

Answer:
Key pathways involve GDH-mediated oxidation to 2-oxoglutarate and aminotransferase-driven amination. Enzyme immobilization on silicon microchips or polystyrene beads enhances stability. Storage in 20% glycerol and 0.5 mM EDTA (pH 7.0 phosphate buffer) preserves 72% activity for 15 days. Sequential injection analysis (SIA) automates bead introduction/removal, improving reproducibility (RSD = 3.3–6.6%) .

Advanced: How do kinetic parameters (Km, Vmax) of L-glutamate transporters change under pharmacological inhibition, and what methodological controls are essential?

Answer:
Tranexamic acid (TXA) at 30 µM reduces EAAT3 transporter Vmax by 21% (1.1 ± 0.1 µC vs. 1.4 ± 0.1 µC) without altering Km (12.7 ± 3.9 µM vs. 12.8 ± 3.8 µM), indicating non-competitive inhibition. Studies should include dose-response curves (3–1,000 µM TXA) and use L-glutamate EC50 (~27.2 µM) to standardize agonist concentrations. Oocyte membrane potential assays with modified Barth solution controls ensure baseline consistency .

Basic: What are the limitations of current biosensors for in vivo L-glutamate detection, and how are nanomaterials addressing these challenges?

Answer:
Traditional biosensors struggle with low spatial resolution and interference from cerebrospinal fluid components. Novel nanomaterial-based biosensors improve precision by using enzyme-coupled electrodes for real-time monitoring in rodent brain extracts. These sensors are validated in DAT-knockout rat strains to study pathological glutamate release, achieving sub-micromolar sensitivity .

Advanced: How can contradictory data on extrasynaptic L-glutamate regulation be resolved using system xc<sup>−</sup> and EAAT3 knockout models?

Answer:
Discrepancies arise from competing roles of system xc<sup>−</sup> (60–70% extrasynaptic glutamate contribution) and EAAT3 (neuronal uptake). In xCT knockout mice, microdialysis shows EAAT inhibitors fail to elevate extrasynaptic glutamate unless system xc<sup>−</sup> is blocked. Researchers should combine genetic models (e.g., xCT/EAAT3 double knockouts) with in vivo microdialysis to dissect transporter contributions .

Basic: What criteria define a robust research question for studying L-glutamate’s neurochemical roles?

Answer:
A strong question must:

  • Link glutamate concentrations to measurable outcomes (e.g., membrane potentials, receptor activation).
  • Balance scope (e.g., "How does TXA alter EAAT3 kinetics?" vs. overly broad inquiries).
  • Prioritize gaps in knowledge, such as unresolved inhibition mechanisms or pathological glutamate release .

Advanced: What experimental frameworks are recommended for resolving conflicting reports on glutamate binding protein (GBP) substrate specificity?

Answer:
Contradictory data (e.g., aspartate inhibition of transport but not binding) require:

Competitive binding assays with purified GBP to test aspartate (Ki > 200 mM) vs. glutamine (Ki = 15 mM).

Structural analysis (e.g., X-ray crystallography) to identify steric or electrostatic barriers to aspartate binding.

Mutagenesis studies targeting residues involved in glutamine recognition .

Basic: How are enzymatic recycling assays optimized for high-throughput L-glutamate quantification in food samples?

Answer:
Automated sequential injection analysis (SIA) integrates bead-based enzyme immobilization, reducing manual handling. Calibration curves (3.1–50.0 mM) with RSD < 6.6% ensure reproducibility. Cross-validation with HPLC or mass spectrometry controls for matrix effects (e.g., amino acid interference) .

Advanced: What emerging technologies are advancing the study of L-glutamate’s role in neurological disorders?

Answer:

  • In vivo biosensors with nanomaterials for real-time CSF monitoring in disease models (e.g., epilepsy).
  • Optogenetic tools to stimulate glutamate release in specific neuronal pathways.
  • CRISPR-Cas9 models to knockout glutamate transporters and study compensatory mechanisms .

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